Methyl chlorodifluoroacetate

Description

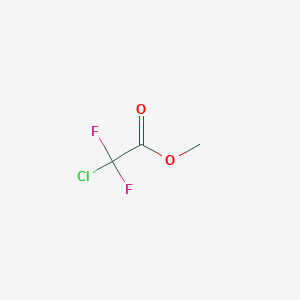

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chloro-2,2-difluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClF2O2/c1-8-2(7)3(4,5)6/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWUPLMYXZJKHEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061742 | |

| Record name | Methyl chlorodifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1514-87-0 | |

| Record name | Methyl 2-chloro-2,2-difluoroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1514-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-chloro-2,2-difluoro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001514870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-chloro-2,2-difluoro-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl chlorodifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl chlorodifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Methyl Chlorodifluoroacetate from Chlorodifluoroacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl chlorodifluoroacetate (CClF₂COOCH₃) is a valuable fluorinated building block in the synthesis of pharmaceuticals and agrochemicals. Its preparation from chlorodifluoroacetic acid is a key transformation for which several methodologies have been developed. This guide provides an in-depth overview of the primary synthetic routes, complete with experimental protocols and comparative data to aid researchers in their synthetic endeavors.

The most common method for the synthesis of this compound from chlorodifluoroacetic acid is through direct acid-catalyzed esterification, also known as Fischer esterification. An alternative two-step method involves the conversion of the carboxylic acid to its more reactive acid chloride derivative, followed by reaction with methanol (B129727).

Method 1: Direct Esterification (Fischer Esterification)

Fischer esterification is a classic and straightforward method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1][2] The reaction is an equilibrium process, and to achieve high yields of the ester, it is typically necessary to either use a large excess of the alcohol or remove water as it is formed.[3]

General Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine chlorodifluoroacetic acid and an excess of methanol (typically 3 to 10 molar equivalents).

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol% relative to the carboxylic acid).

-

Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by techniques such as TLC, GC, or NMR.

-

Workup: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is then diluted with an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted carboxylic acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filtered.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Quantitative Data from an Analogous Esterification

The following table summarizes the optimized reaction conditions for the synthesis of a structurally similar compound, methyl chloroacetate, using a cation exchange resin as the catalyst.[4] This data can serve as a valuable starting point for the optimization of this compound synthesis.

| Parameter | Value |

| Reactants | Chloroacetic Acid, Methanol |

| Catalyst | Cation Exchange Resin |

| Alcohol/Acid Molar Ratio | 1.4:1 |

| Catalyst Loading | 3 wt % |

| Temperature | 70 °C |

| Reaction Time | 2 hours |

| Conversion of Chloroacetic Acid | 70.11% |

Method 2: Synthesis via Chlorodifluoroacetyl Chloride

An alternative, often higher-yielding, method involves a two-step process. First, chlorodifluoroacetic acid is converted to its more reactive acid chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting chlorodifluoroacetyl chloride is then reacted with methanol to produce the desired ester. This method avoids the equilibrium limitations of the Fischer esterification.[1]

Experimental Protocol

This protocol is based on a patented method for the synthesis of this compound from its acid chloride.[5]

-

Catalyst Preparation (in situ): In a three-necked flask equipped with a magnetic stirrer, temperature sensor, and a dropping funnel, charge pyridine (B92270) (0.3 mol) and add chlorodifluoroacetic acid (0.3 mol) dropwise to form pyridinium (B92312) chlorodifluoroacetate. Add methanol to keep the salt in solution.

-

Reaction: Preheat the reaction mixture to 50°C in an oil bath. Introduce chlorodifluoroacetyl chloride (CDFAC) via the dropping funnel. The reaction is exothermic.

-

Phase Separation: As the reaction proceeds, two phases will form. The lower phase consists of almost pure this compound.

-

Isolation: After the addition of CDFAC is complete, stir the mixture for a short period and then allow the phases to separate. The lower ester phase can be isolated. The product can be further purified by distillation if required.

Quantitative Data for the Acid Chloride Method

The following data is derived from a patent describing the synthesis of this compound.[5]

| Parameter | Value |

| Reactants | Chlorodifluoroacetyl Chloride, Methanol |

| Catalyst | Pyridinium chlorodifluoroacetate (formed in situ) |

| Methanol/Acid Chloride Molar Ratio | 1.06:1 to 2.5:1 |

| Purity of Isolated Ester | >95 wt.% |

Visualizations

Experimental Workflow

The following diagram illustrates a general experimental workflow for the synthesis and purification of this compound via Fischer esterification.

Caption: General workflow for Fischer esterification.

Synthetic Pathways

This diagram illustrates the logical relationship between the reactants, intermediates, and the final product for the two primary synthetic routes.

Caption: Synthetic routes to this compound.

References

- 1. athabascau.ca [athabascau.ca]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Item - Reaction Kinetics of the Synthesis of Methyl Chloroacetate from Chloroacetic Acid and Methanol - American Chemical Society - Figshare [acs.figshare.com]

- 5. JPH1192423A - Production of methyl ester or ethyl ester of trifluoroacetic acid and chlorodifluoroacetic acid - Google Patents [patents.google.com]

Navigating the Solubility Landscape of Methyl Chlorodifluoroacetate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl chlorodifluoroacetate (MCFA), a halogenated ester, serves as a critical building block in the synthesis of various pharmaceutical and agrochemical compounds. Its efficacy in these applications is intrinsically linked to its solubility in organic solvents, which governs reaction kinetics, purification processes, and formulation strategies. This technical guide provides a comprehensive overview of the solubility characteristics of this compound in common organic solvents, outlines a standard experimental protocol for its quantitative determination, and presents a visual workflow to aid in experimental design.

While extensive searches of chemical databases and scholarly articles indicate that this compound is widely considered to be soluble or miscible in many common organic solvents, specific quantitative data remains largely unpublished. The information presented herein is based on qualitative descriptions from technical data sheets and established methodologies for solubility determination.

Qualitative Solubility Profile

The available literature consistently describes this compound as being readily soluble in a range of common organic solvents. This high solubility is attributed to its molecular structure, which allows for favorable interactions with a variety of solvent types. A summary of its qualitative solubility is presented in Table 1.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Organic Solvent | Solubility Description |

| Ethanol | Miscible[1] |

| Acetone | Miscible[1] |

| Ether (Diethyl Ether) | Miscible[1] |

| General Organic Solvents | Soluble[1] |

It is important to note that "miscible" implies that the substances will mix in all proportions to form a homogeneous solution.

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

For researchers requiring precise solubility values, the isothermal shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[2][3][4] The following is a detailed protocol adapted for a liquid solute such as this compound.

Objective: To determine the concentration of this compound in a saturated solution of a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass flasks with airtight caps

-

Constant temperature orbital shaker or water bath

-

Calibrated positive displacement pipettes

-

Syringe filters (chemically compatible with the solvent and solute)

-

Volumetric flasks

-

Analytical balance

-

A validated analytical method for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography with UV detection (HPLC-UV))

Procedure:

-

Preparation of Solvent: Place a known volume of the desired organic solvent into several vials. Ensure there is sufficient headspace for vigorous mixing.

-

Addition of Solute: Add an excess amount of this compound to each vial. The presence of a separate, undissolved phase of the solute is necessary to ensure that a saturated solution is formed.

-

Equilibration: Securely cap the vials and place them in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C). The system should be agitated for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is recommended to perform preliminary studies to determine the minimum time required to reach a stable concentration.[2]

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for a minimum of 24 hours to allow for the complete separation of the excess solute from the saturated solution.[2]

-

Sample Extraction: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a pipette. It is crucial to avoid disturbing the undissolved layer.

-

Filtration: Immediately filter the extracted aliquot through a syringe filter into a pre-weighed volumetric flask. This step removes any microscopic, undissolved droplets of the solute.

-

Quantification: Determine the mass of the filtered saturated solution. Prepare a series of dilutions of the saturated solution with the same organic solvent. Analyze the diluted samples using a pre-validated analytical method (e.g., GC-FID or HPLC-UV) to determine the concentration of this compound. A calibration curve prepared with standards of known concentration should be used for accurate quantification.

-

Data Reporting: Express the solubility as grams of solute per 100 mL of solvent ( g/100 mL) or in molarity (mol/L). The experiment should be repeated at least in triplicate to ensure the reproducibility of the results.

Experimental Workflow Visualization

The following diagram illustrates the key stages of the shake-flask method for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

References

Spectroscopic Characterization of Methyl Chlorodifluoroacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl chlorodifluoroacetate (MCFA), a key building block in the synthesis of fluorinated compounds relevant to the pharmaceutical and agrochemical industries. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for MCFA, along with generalized experimental protocols for acquiring such data.

Introduction

This compound (CAS No: 1514-87-0), with the chemical formula C₃H₃ClF₂O₂, is a halogenated ester of significant interest in organic synthesis.[1][2] Its unique chemical structure, featuring a difluoromethyl group, a chlorine atom, and a methyl ester, imparts specific reactivity and makes it a valuable precursor for more complex fluorinated molecules.[3] Accurate and thorough spectroscopic analysis is crucial for confirming the identity and purity of this compound in research and development settings. This guide summarizes the key spectroscopic signatures of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, compiled from various spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR provide definitive information about the arrangement of atoms.

Table 1: ¹H NMR Data for this compound [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.9 | Singlet | 3H | -OCH₃ |

Table 2: ¹³C NMR Data for this compound [1]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~160 | Triplet (t) | C=O |

| ~118 | Triplet (t) | -CF₂Cl |

| ~54 | Singlet (s) | -OCH₃ |

Table 3: ¹⁹F NMR Data for this compound [1]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~-65 | Singlet | -CF₂Cl |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorptions for the carbonyl group and carbon-halogen bonds.[1][2]

Table 4: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1750-1735 | Strong, Sharp | C=O (ester carbonyl) stretch[4] |

| ~1300-1000 | Strong | C-O stretch[4] |

| ~1100-1000 | Strong | C-F stretch |

| ~800-600 | Medium-Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.[1][2]

Table 5: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 144/146 | Varies | [M]⁺ (Molecular ion peak, showing isotopic pattern for Cl) |

| 113/115 | Varies | [M - OCH₃]⁺ |

| 85/87 | High | [CF₂Cl]⁺ |

| 59 | High | [COOCH₃]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample.

NMR Spectroscopy

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift referencing.[5]

-

Data Acquisition: The prepared sample is transferred to an NMR tube and placed in the spectrometer.[6]

-

¹H NMR: A standard one-pulse experiment is typically used. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled experiment is generally performed to simplify the spectrum. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: A one-pulse experiment is used. Since ¹⁹F has a high natural abundance and gyromagnetic ratio, acquisition times are generally shorter than for ¹³C NMR.[7]

-

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra. Chemical shifts are referenced to the internal standard (TMS at 0 ppm for ¹H and ¹³C) or an external standard for ¹⁹F.[5]

IR Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).[8][9]

-

Background Spectrum: A background spectrum of the empty salt plates is recorded to account for atmospheric CO₂ and water vapor.[8]

-

Sample Spectrum: The salt plates with the sample are placed in the spectrometer, and the spectrum is recorded.[8]

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.[8]

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC/MS). For direct infusion, a dilute solution of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) is prepared.

-

Ionization: Electron ionization (EI) is a common method for volatile compounds like this compound. In EI, high-energy electrons bombard the sample molecules, causing them to ionize and fragment.[10]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[10]

-

Detection: The separated ions are detected, and a mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z ratio.[10]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic data presented in this guide provide a detailed fingerprint for the identification and characterization of this compound. The combination of NMR, IR, and mass spectrometry offers a robust analytical approach for researchers, scientists, and drug development professionals working with this important fluorinated building block. The provided experimental protocols serve as a practical starting point for obtaining high-quality spectroscopic data.

References

- 1. This compound | C3H3ClF2O2 | CID 73935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 2-chloro-2,2-difluoroacetate [webbook.nist.gov]

- 3. 氯代二氟乙酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. ekwan.github.io [ekwan.github.io]

- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 8. benchchem.com [benchchem.com]

- 9. webassign.net [webassign.net]

- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

A Technical Guide to Methyl Chlorodifluoroacetate: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl chlorodifluoroacetate (CAS No. 1514-87-0) is a versatile fluorinated building block of significant interest in the pharmaceutical, agrochemical, and material science sectors. Its unique chemical structure, featuring a reactive chlorodifluoromethyl group, enables its use as a key intermediate in the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of the commercial availability of this compound, details on its chemical and physical properties, and outlines protocols for its synthesis and application, particularly in difluoromethylation reactions.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk-scale requirements. Purity levels are typically high, often exceeding 99%.[1][2] When sourcing this reagent, it is crucial to consider supplier reputation, batch-to-batch consistency, and the availability of comprehensive analytical data, such as Certificates of Analysis (CoA).

Table 1: Prominent Suppliers of this compound

| Supplier | Purity/Grades Offered | Notes |

| Sigma-Aldrich (Merck) | 99% | Offers various quantities for research and development.[3][4] |

| Chem-Impex International | ≥ 99% (Assay) | Provides a range of pack sizes from 5g to 1kg.[2] |

| Manchester Organics | 97% | Stocks the material and offers bulk quotes.[5] |

| Santa Cruz Biotechnology | Research Grade | Product intended for proteomics research.[6][7] |

| LGC Standards | High Purity | Provides the material with detailed product information. |

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a sharp, pungent odor.[8] It is a volatile compound with limited solubility in water but is miscible with many common organic solvents.[8]

Table 2: Physicochemical Data of this compound

| Property | Value | Reference(s) |

| CAS Number | 1514-87-0 | [2][9][6][8][10] |

| Molecular Formula | C₃H₃ClF₂O₂ | [2][8][10] |

| Molecular Weight | 144.50 g/mol | [2][9][10] |

| Appearance | Clear colorless liquid | [2][8] |

| Purity | ≥ 99% (typical) | [1][2][9] |

| Density | 1.37 g/mL at 25 °C | [2][9] |

| Boiling Point | 79-81 °C | [2][9] |

| Refractive Index | n20/D 1.349 | [2][9] |

| Flash Point | 19 °C (66.2 °F) - closed cup | [9][4] |

| InChI Key | AWUPLMYXZJKHEG-UHFFFAOYSA-N | [9][8] |

| Canonical SMILES | COC(=O)C(F)(F)Cl | [9][8] |

Experimental Protocols

Synthesis of this compound

The industrial synthesis of this compound often involves the reaction of chlorodifluoroacetyl chloride with methanol (B129727).[6] A laboratory-scale adaptation of this procedure can be performed utilizing standard esterification techniques.

Protocol: Fischer Esterification of Chlorodifluoroacetic Acid

This protocol is a standard laboratory procedure for esterification and is adapted for the synthesis of this compound.

Materials:

-

Chlorodifluoroacetic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

-

Magnetic stirrer and stir bar

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve chlorodifluoroacetic acid (1.0 eq) in an excess of anhydrous methanol (5-10 eq).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After completion, allow the mixture to cool to room temperature.

-

Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by fractional distillation under atmospheric pressure to obtain pure this compound (boiling point: 79-81 °C).[2][9]

Application in Difluoromethylation Reactions

This compound serves as a precursor for the generation of difluorocarbene, a reactive intermediate used for the introduction of the difluoromethyl group into various substrates. While many protocols utilize sodium chlorodifluoroacetate, the methyl ester can be used, often with in-situ saponification or under conditions that facilitate the elimination of methyl formate.

Protocol: Difluoromethylation of a Phenol (B47542) (General Procedure)

This protocol is adapted from procedures using sodium chlorodifluoroacetate for the difluoromethylation of phenols.

Materials:

-

This compound

-

Substituted phenol

-

Potassium carbonate (or Cesium carbonate)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Reaction vial or flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vial or flask under an inert atmosphere, add the substituted phenol (1.0 eq) and potassium carbonate (2.0-3.0 eq).

-

Add anhydrous DMF to dissolve the reactants.

-

Add this compound (1.5-2.0 eq) to the stirred mixture.

-

Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired difluoromethylated ether.

Visualizations

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 4. guidechem.com [guidechem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. JPH1192423A - Production of methyl ester or ethyl ester of trifluoroacetic acid and chlorodifluoroacetic acid - Google Patents [patents.google.com]

- 7. scbt.com [scbt.com]

- 8. chemimpex.com [chemimpex.com]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling and Storage of Methyl Chlorodifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and technical data for the handling and storage of Methyl chlorodifluoroacetate (CAS No. 1514-87-0). Adherence to these procedures is critical to ensure a safe laboratory environment.

Chemical and Physical Properties

This compound is a colorless liquid with an aromatic odor.[1] It is a highly flammable and corrosive compound that requires stringent safety measures during handling and storage.[1][2]

| Property | Value | Source |

| Molecular Formula | C₃H₃ClF₂O₂ | [2][3] |

| Molecular Weight | 144.51 g/mol | [2][3] |

| Appearance | Colorless liquid | [1][4] |

| Odor | Aromatic | [1] |

| Boiling Point | 79 - 81 °C / 174.2 - 177.8 °F | [1][5] |

| Flash Point | 19 °C / 66.2 °F (closed cup) | [1] |

| Density | 1.37 g/mL at 25 °C | [5] |

| Solubility | Sparingly soluble in water, soluble in organic solvents. | [6] |

| Vapor Pressure | No data available | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are its flammability and corrosivity.

| Hazard Classification | Category | GHS Pictograms | Signal Word | Hazard Statements |

| Flammable Liquids | Category 2 | 🔥 | Danger | H225: Highly flammable liquid and vapor.[3][7] |

| Skin Corrosion/Irritation | Category 1B | corrosive | Danger | H314: Causes severe skin burns and eye damage.[2][3][7] |

| Serious Eye Damage/Eye Irritation | Category 1 | corrosive | Danger | H318: Causes serious eye damage.[7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | exclamation mark | Warning | H335: May cause respiratory irritation.[2][8] |

Other Hazards:

-

Lachrymator: The substance can cause an increase in the flow of tears.[1]

-

Vapors may form explosive mixtures with air and can cause a flash fire.[1]

Safe Handling Procedures

Due to the hazardous nature of this compound, strict adherence to the following handling procedures is mandatory.

3.1. Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[1][2]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][2]

3.2. Personal Protective Equipment (PPE): A comprehensive PPE protocol is essential to prevent exposure.

| PPE Category | Specifications |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |

| Skin Protection | Wear appropriate protective gloves (Nitrile rubber, Neoprene) and clothing to prevent skin exposure.[1][2] Inspect gloves before use.[1] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. A recommended filter type is an organic gases and vapors filter (Type A, Brown).[1][2] |

3.3. General Handling Practices:

-

Do not breathe mist, vapors, or spray.[1]

-

Keep away from open flames, hot surfaces, and sources of ignition.[1][2]

-

Use only non-sparking tools and take precautionary measures against static discharge. All metal parts of the equipment must be grounded.[1][2]

-

Handle the product in a closed system or provide appropriate exhaust ventilation.[1]

-

Wash hands thoroughly after handling.[2]

Storage Requirements

Proper storage of this compound is crucial to maintain its stability and prevent hazardous situations.

-

Incompatible materials to avoid include strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1][2][6]

Emergency Procedures

5.1. First Aid Measures:

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[1][2] |

| Skin Contact | Take off immediately all contaminated clothing. Wash off immediately with soap and plenty of water. Immediate medical attention is required.[1][2] |

| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[1][2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[1][2] |

5.2. Spill and Leak Procedures:

-

Evacuate personnel from the area.

-

Ventilate the area.

-

Wear appropriate personal protective equipment.

-

Contain the spill using an inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust).[1][8]

-

Collect the absorbed material into a suitable, closed container for disposal.[1][8]

5.3. Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.[1] For small fires, "alcohol" foam, dry chemical, or carbon dioxide can be used.[10]

-

Unsuitable Extinguishing Media: Water may be ineffective.[11]

-

Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[2] Containers may explode when heated.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Disposal Considerations

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2]

-

Do not allow the product to enter drains.

Stability and Reactivity

-

Reactivity: No information available.[1]

-

Conditions to Avoid: Keep away from open flames, hot surfaces, and sources of ignition. Incompatible products.[1][2]

-

Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, strong reducing agents.[1][2][6]

-

Hazardous Decomposition Products: Under fire conditions, it may produce carbon monoxide (CO), carbon dioxide (CO2), gaseous hydrogen fluoride (B91410) (HF), and hydrogen chloride gas.[1][2][6]

-

Hazardous Polymerization: No information available.[1]

Visualized Experimental and Safety Workflows

To further aid in the comprehension of safety protocols, the following diagrams illustrate key decision-making processes and workflows.

Caption: Spill Response Workflow for this compound.

Caption: Personal Protective Equipment Selection Pathway.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive risk assessment and safety training specific to your institution. Always consult the most current Safety Data Sheet (SDS) for this compound before use.

References

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. fishersci.com [fishersci.com]

- 3. This compound | C3H3ClF2O2 | CID 73935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound 99 1514-87-0 [sigmaaldrich.com]

- 6. guidechem.com [guidechem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.dk [fishersci.dk]

- 9. tcichemicals.com [tcichemicals.com]

- 10. file1.lookchem.com [file1.lookchem.com]

- 11. nj.gov [nj.gov]

Methyl Chlorodifluoroacetate: A Comprehensive Material Safety Guide

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a detailed overview of the material safety information for methyl chlorodifluoroacetate (CAS No. 1514-87-0). The following sections summarize its hazards, safe handling procedures, and emergency protocols, with quantitative data presented in structured tables and key processes illustrated through diagrams for clarity and ease of use by laboratory and drug development professionals.

Chemical Identification and Physical Properties

This compound is a colorless liquid with an aromatic odor.[1] It is primarily used as a laboratory chemical.[2][3] Key identifying information and physical and chemical properties are summarized in the tables below.

| Identifier | Value |

| Chemical Name | Methyl 2-chloro-2,2-difluoroacetate[2][4] |

| Synonyms | This compound, Acetic acid, 2-chloro-2,2-difluoro-, methyl ester[4] |

| CAS Number | 1514-87-0[2][4] |

| Molecular Formula | C3H3ClF2O2[1][4] |

| Molecular Weight | 144.50 g/mol [4] |

| IUPAC Name | methyl 2-chloro-2,2-difluoroacetate[4] |

| Property | Value |

| Appearance | Colorless Liquid[1] |

| Odor | Aromatic[1] |

| Boiling Point/Range | 79 - 81 °C / 174.2 - 177.8 °F[1] |

| Flash Point | 19 °C / 66.2 °F (closed cup)[1][5] |

| pH | No information available[1] |

| Melting Point/Range | No data available[1] |

| Vapor Density | No data available[1] |

| Water Solubility | No information available[1] |

| Autoignition Temperature | No data available[1] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It poses significant risks, including flammability, skin corrosion, and serious eye damage.

GHS Classification

The GHS classification for this compound is summarized in the table below.

| Hazard Class | Hazard Category |

| Flammable Liquids | Category 2[2] |

| Skin Corrosion/Irritation | Category 1B[2] |

| Serious Eye Damage/Eye Irritation | Category 1[2] |

| Specific target organ toxicity — Single exposure | Category 3 (Respiratory system)[2] |

The GHS hazard pictograms, signal word, and hazard statements associated with this chemical are as follows:

-

Pictograms:

-

Flame (Flammable)

-

Corrosion (Skin and eye damage)

-

Exclamation Mark (Respiratory irritation)

-

-

Hazard Statements:

The logical flow of the GHS classification based on the inherent properties of this compound is illustrated in the diagram below.

References

- 1. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. GHS Classification- Flammable Liquids | Inventory Pedia | ChemRadar [chemradar.com]

- 3. oecd.org [oecd.org]

- 4. GHS Classification: Serious Eye Damage/Eye Irritation | Inventory Pedia | ChemRadar [chemradar.com]

- 5. chemsafetypro.com [chemsafetypro.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. store.astm.org [store.astm.org]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Methyl Chlorodifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl chlorodifluoroacetate (C₃H₃ClF₂O₂) is a halogenated ester with applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Understanding its thermal stability is paramount for ensuring safe handling, storage, and use in chemical processes, particularly those conducted at elevated temperatures. This guide provides a comprehensive overview of the predicted thermal behavior of this compound, including its anticipated decomposition products and pathways. Furthermore, it outlines detailed experimental protocols for the systematic evaluation of its thermal stability using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Predicted Thermal Stability and Decomposition Profile

While specific experimental data for this compound is unavailable, its thermal decomposition characteristics can be inferred from the known behavior of structurally related compounds, namely methyl chloroacetate (B1199739) and various fluorinated carboxylic acids and their esters.

Predicted Onset of Decomposition:

The thermal decomposition of methyl chloroacetate has been observed to begin at approximately 600°C. Conversely, trifluoroacetic acid decomposes in the range of 300–390°C. The presence of both chlorine and fluorine atoms on the α-carbon of this compound suggests a complex interplay of bond energies. The C-Cl bond is generally weaker than the C-F bond, suggesting that initial cleavage of the C-Cl bond is a plausible initiation step. However, the strong electron-withdrawing nature of the fluorine atoms will influence the stability of the entire molecule. Therefore, it is reasonable to predict that the thermal decomposition of this compound will initiate at a temperature intermediate to its non-fluorinated and perfluorinated analogs, likely in the range of 350-550°C .

Anticipated Decomposition Products:

Based on the decomposition products of related compounds, the thermal degradation of this compound is expected to yield a mixture of smaller, volatile molecules. Safety data sheets for this compound list carbon monoxide (CO), carbon dioxide (CO₂), gaseous hydrogen fluoride (B91410) (HF), and hydrogen chloride gas (HCl) as hazardous decomposition products.[1][2] The pyrolysis of methyl chloroacetate is known to produce CO, chloromethane, methane, and HCl.[3] The thermal decomposition of trifluoroacetic acid yields carbon dioxide and difluoromethyl trifluoroacetate.[4]

Combining these observations, a plausible list of decomposition products for this compound is presented in Table 1.

Table 1: Predicted Thermal Decomposition Products of this compound

| Product Name | Chemical Formula | Anticipated Formation Pathway |

| Carbon Monoxide | CO | Decarbonylation of the ester moiety. |

| Carbon Dioxide | CO₂ | Decarboxylation of the ester. |

| Hydrogen Fluoride | HF | Elimination from the chlorodifluoromethyl group. |

| Hydrogen Chloride | HCl | Elimination from the chlorodifluoromethyl group. |

| Chlorodifluoromethane | CHClF₂ | Radical recombination. |

| Difluorocarbene | :CF₂ | α-elimination from the chlorodifluoromethyl group. |

| Methyl Radical | •CH₃ | Homolytic cleavage of the ester bond. |

| Chlorodifluoroacetyl chloride | CClF₂COCl | Rearrangement and radical reactions. |

| Phosgene | COCl₂ | Secondary reactions involving chlorine radicals. |

| Carbonyl Fluoride | COF₂ | Secondary reactions involving fluorine radicals. |

Proposed Decomposition Pathways

The thermal decomposition of this compound is likely to proceed through a complex series of radical and elimination reactions. A proposed primary decomposition pathway is illustrated in the diagram below. This pathway considers the relative strengths of the C-Cl, C-C, and C-O bonds and is informed by the decomposition mechanisms of similar halogenated esters.

Caption: Proposed primary thermal decomposition pathways for this compound.

Experimental Protocols

To experimentally determine the thermal stability and decomposition products of this compound, a multi-technique approach is recommended. The following protocols are designed for this purpose.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and to quantify mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Due to its volatility, use a hermetically sealed aluminum pan with a pinhole lid to allow for the controlled release of decomposition products.[5] A sample size of 5-10 mg is recommended.

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min to maintain an inert atmosphere.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp from 30°C to 700°C at a heating rate of 10°C/min.

-

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

The onset decomposition temperature is determined from the intersection of the baseline with the tangent of the decomposition step in the TGA curve.

-

The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperature range of decomposition, the enthalpy of decomposition (ΔHd), and to identify any phase transitions prior to decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Use a high-pressure stainless steel crucible to contain the sample and any gaseous products, preventing evaporation before decomposition.[6] A small sample size of 2-5 mg is recommended for safety.

-

Experimental Conditions:

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 25°C.

-

Ramp from 25°C to a temperature above the decomposition range determined by TGA (e.g., 600°C) at a heating rate of 10°C/min.

-

-

-

Data Analysis:

-

Plot heat flow versus temperature.

-

The onset of an exothermic or endothermic peak after the boiling point indicates decomposition.

-

Integrate the area under the decomposition peak to determine the enthalpy of decomposition.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile products of thermal decomposition.

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: A few microliters of this compound are loaded into a pyrolysis tube.

-

Experimental Conditions:

-

Pyrolysis Temperature: A series of pyrolysis temperatures should be investigated, starting from the onset temperature determined by TGA and increasing in increments (e.g., 400°C, 500°C, 600°C).

-

GC Separation: Use a capillary column suitable for separating small, volatile, and halogenated compounds (e.g., a DB-624 or similar). The oven temperature program should be optimized to achieve good separation of the decomposition products.

-

MS Detection: The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 10-300.

-

-

Data Analysis:

-

Identify the individual peaks in the chromatogram by comparing their mass spectra with a library of known compounds (e.g., NIST).

-

The evolution of different products as a function of pyrolysis temperature can provide insights into the decomposition mechanism.

-

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow for a comprehensive study of the thermal stability and decomposition of this compound.

Caption: Workflow for the thermal analysis of this compound.

Conclusion

A thorough understanding of the thermal stability and decomposition of this compound is critical for its safe application in research and industry. While direct experimental data is currently lacking, a combination of predictive analysis based on analogous compounds and a systematic experimental approach utilizing TGA, DSC, and Py-GC-MS can provide the necessary insights. The protocols and predictive information outlined in this guide serve as a robust framework for researchers to conduct a comprehensive evaluation of the thermal hazards associated with this compound. The proposed decomposition pathways and product profiles should be experimentally verified to ensure the highest level of safety and process understanding.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. inis.iaea.org [inis.iaea.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The thermal decomposition of trifluoroacetic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. tainstruments.com [tainstruments.com]

- 6. Differential Scanning Calorimetry (DSC) - Prime Process Safety Center [primeprocesssafety.com]

Methodological & Application

Application Notes and Protocols: Methyl Chlorodifluoroacetate and its Salts as Difluoromethylating Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of the difluoromethyl (CHF₂) group into organic molecules is a critical strategy in medicinal chemistry and drug development. This moiety can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, by acting as a bioisostere for hydroxyl, thiol, or amine groups.[1] While various reagents exist for this transformation, halo-difluoroacetate salts, particularly sodium chlorodifluoroacetate (SCDA), have emerged as highly attractive difluoromethylating agents.[2] They are stable, crystalline solids available in bulk, offering a safer and more scalable alternative to hazardous gaseous reagents like chlorodifluoromethane.[2][3]

This document details the use of chlorodifluoroacetate salts as precursors for difluorocarbene (:CF₂), which serves as the key reactive intermediate for the difluoromethylation of a wide range of nucleophiles. While the user specified methyl chlorodifluoroacetate, it is primarily used as a synthetic intermediate for pharmaceuticals and agrochemicals.[4][5] The vast majority of laboratory and industrial-scale difluoromethylation protocols utilize the corresponding salt, sodium chlorodifluoroacetate (SCDA), due to its ability to readily undergo thermal decarboxylation.[2][3]

Mechanism of Action: Decarboxylative Difluorocarbene Generation

The core mechanism involves the thermal decarboxylation of the chlorodifluoroacetate anion to generate the highly electrophilic difluorocarbene (:CF₂).[2] This intermediate is then trapped in situ by a suitable nucleophile (Nu⁻), which is typically generated under basic conditions. Subsequent protonation yields the desired difluoromethylated product. This process avoids the need for transition-metal catalysts in many applications.[3]

Caption: General mechanism of difluoromethylation via decarboxylation.

Application I: O-Difluoromethylation of Phenols

The synthesis of aryl difluoromethyl ethers is a common application, with the resulting OCHF₂ group being a key motif in pharmaceuticals like Roflumilast, a treatment for COPD.[2] The protocol is robust and often proceeds in high yields without the need for chromatography.[2]

Quantitative Data for O-Difluoromethylation

| Substrate (Phenol) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1-(3-chloro-4-hydroxyphenyl)ethan-1-one | Cs₂CO₃ | DMF/H₂O | 120 | 2 | 94 | [2][6] |

| 4-Butylphenol | K₂CO₃ | DMF | 100 | 16 | 89 | [7] |

| 2-Hydroxychalcone | K₂CO₃ | DMF | 100 | 12 | 80 | [7] |

| 4-Hydroxy-3-iodobenzoate | K₂CO₃ | DMF | 100 | 12 | 75 | [7] |

Detailed Protocol: Synthesis of 1-(3-chloro-4-(difluoromethoxy)phenyl)ethan-1-one[2][6]

This procedure is adapted from a verified Organic Syntheses protocol.[2][6]

Caption: Experimental workflow for phenol O-difluoromethylation.

Methodology:

-

Setup: A 100 mL round-bottomed flask is charged with the phenol (e.g., 1-(3-chloro-4-hydroxyphenyl)ethan-1-one, 1.0 equiv) and cesium carbonate (1.5 equiv). The flask is sealed, evacuated, and backfilled with nitrogen three times.[6]

-

Solvent Addition: Dry DMF and deionized water are added via syringe, and the solution is degassed with a nitrogen sparge for 1 hour.[6]

-

Reagent Addition: Sodium chlorodifluoroacetate (SCDA, 2.8 equiv) is added in one portion under a positive stream of nitrogen. The flask is fitted with a reflux condenser.[6]

-

Reaction: The apparatus is lowered into a preheated oil bath at 120 °C and stirred for 2 hours. The reaction progress is monitored by TLC.[6]

-

Work-up: After cooling to room temperature, the mixture is diluted with deionized water and transferred to a separatory funnel. The aqueous layer is extracted three times with methyl tert-butyl ether (MTBE).[6]

-

Purification: The combined organic layers are washed sequentially with saturated sodium chloride and a 10% aqueous lithium chloride solution. The organic phase is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product, which is often pure enough for subsequent use.[6]

Application II: S-, N-, and Se-Difluoromethylation of Heteroatoms

The protocol using SCDA is also highly effective for the difluoromethylation of other heteroatoms, such as sulfur, nitrogen, and selenium, which is crucial for modifying heterocycles commonly found in bioactive compounds.[3]

Substrate Scope and Versatility

Caption: Substrate scope of SCDA for heteroatom difluoromethylation.

Quantitative Data for S- and N-Difluoromethylation[3]

The reaction is generally carried out at 95 °C in DMF with K₂CO₃ as the base. Yields are typically high for a wide range of aromatic and heteroaromatic thiols, and the reaction is tolerant of various functional groups, including carboxylic acids.[3]

| Substrate | Product Type | Yield (%) |

| 4-Methoxythiophenol | S-Difluoromethylation | 92 |

| 4-Chlorothiophenol | S-Difluoromethylation | 86 |

| 2-Mercaptobenzoic acid | S-Difluoromethylation | 64 |

| 2-Mercaptopyridine | S-Difluoromethylation | 81 |

| Theophylline | N-Difluoromethylation | 80 |

| Phenylselenol | Se-Difluoromethylation | 72 |

Detailed Protocol: S-Difluoromethylation of Aromatic Thiols[3]

Methodology:

-

Setup: An oven-dried reaction vial is charged with the thiol (1.0 equiv), potassium carbonate (1.5 equiv), and sodium chlorodifluoroacetate (2.0 equiv). The vial is sealed, evacuated, and backfilled with an inert gas (e.g., Argon).

-

Solvent Addition: Anhydrous DMF is added via syringe.

-

Reaction: The vial is tightly sealed and the mixture is stirred in a preheated oil bath at 95 °C for 8 hours.

-

Work-up: After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography on silica (B1680970) gel.

Safety and Handling

-

This compound: This reagent is a colorless liquid and should be handled in a well-ventilated fume hood. It is considered hazardous and may cause irritation upon contact with skin or eyes or if inhaled.[4]

-

Sodium Chlorodifluoroacetate: This is a stable solid but should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]

-

Reaction Conditions: The difluoromethylation reactions are typically run at elevated temperatures (95-120 °C) and generate CO₂ gas, which can cause pressure buildup. The reaction should be conducted under a positive pressure of an inert gas with proper venting, such as a gas outlet connected to an oil bubbler.[2][6] A thorough hazard analysis should be performed before scaling up any reaction.[2]

References

Application Notes and Protocols for the Synthesis of Fluorinated Amino Acids with Methyl Chlorodifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine into amino acids offers a powerful strategy in medicinal chemistry and drug development. The unique physicochemical properties of fluorine, such as high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds, can significantly modulate the biological activity, metabolic stability, and lipophilicity of peptides and protein-based therapeutics. This document provides detailed application notes and protocols for the synthesis of α-difluoromethyl amino acids utilizing methyl chlorodifluoroacetate as a key reagent. While not a direct single-step process, this method relies on the in-situ generation of difluorocarbene, a versatile intermediate for the introduction of the difluoromethyl group.

The synthetic strategy involves a multi-step sequence:

-

Formation of an Amino Acid Precursor: An amino acid ester is converted into a Schiff base (imine) to protect the amine functionality and activate the α-carbon.

-

Generation of Difluorocarbene: this compound serves as a precursor to generate highly reactive difluorocarbene.

-

Difluorocyclopropanation: The difluorocarbene reacts with the imine to form a gem-difluoroaziridine intermediate.

-

Ring-Opening of the Aziridine: The gem-difluoroaziridine is subsequently opened to yield the target α-difluoromethyl amino acid.

Reaction Schemas and Pathways

The overall synthetic pathway can be visualized as follows:

Caption: General workflow for the synthesis of α-difluoromethyl amino acids.

Experimental Protocols

Protocol 1: Synthesis of Benzophenone (B1666685) Imine of Ethyl Glycinate (B8599266)

This protocol describes the formation of the Schiff base from ethyl glycinate and benzophenone, a common precursor for amino acid synthesis.

Materials:

-

Ethyl glycinate hydrochloride

-

Benzophenone

-

Toluene

-

Triethylamine (B128534) (TEA) or Sodium Bicarbonate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser and Dean-Stark trap

-

Magnetic stirrer and heating mantle

Procedure:

-

To a round-bottom flask, add ethyl glycinate hydrochloride and toluene.

-

Add an equimolar amount of a suitable base (e.g., triethylamine or sodium bicarbonate) to neutralize the hydrochloride salt.

-

Add a slight excess (1.1 equivalents) of benzophenone to the mixture.

-

Equip the flask with a Dean-Stark trap and a reflux condenser.

-

Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the trap (typically 4-6 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove any salts.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude benzophenone imine of ethyl glycinate.

-

The crude product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of α-Difluoromethyl Glycine via Difluorocyclopropanation and Ring-Opening

This protocol outlines the core steps of generating difluorocarbene from this compound, its reaction with the imine precursor, and the subsequent conversion to the target amino acid.

Materials:

-

Benzophenone imine of ethyl glycinate (from Protocol 1)

-

This compound (ClCF₂CO₂Me)

-

Anhydrous, aprotic solvent (e.g., toluene, THF, or diglyme)

-

Strong, non-nucleophilic base (e.g., Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA)) (optional, for base-induced carbene generation)

-

Inert atmosphere (Nitrogen or Argon)

-

Hard nucleophile for ring-opening (e.g., organolithium or Grignard reagents)

-

Aqueous acid (e.g., HCl) for hydrolysis

-

Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

Procedure:

Step A: Difluorocyclopropanation

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the benzophenone imine of ethyl glycinate in the chosen anhydrous solvent.

-

Thermal Method: Heat the solution to a high temperature (typically >120 °C, solvent-dependent) and slowly add this compound dropwise. The heat will induce the decomposition of the ester to form difluorocarbene.

-

Base-Induced Method: Cool the solution to a low temperature (-78 °C to 0 °C) and add the strong base. Then, slowly add the this compound. The base will deprotonate the ester, leading to the formation of difluorocarbene.

-

Allow the reaction to stir for several hours, monitoring by TLC for the consumption of the starting imine.

-

Upon completion, quench the reaction appropriately (e.g., with a saturated aqueous solution of ammonium (B1175870) chloride for the base-induced method).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

The crude product, the gem-difluoroaziridine, should be purified by column chromatography.

Step B: Aziridine Ring-Opening and Hydrolysis

-

Dissolve the purified gem-difluoroaziridine in an anhydrous aprotic solvent under an inert atmosphere and cool to a low temperature (e.g., -78 °C).

-

Slowly add a solution of a "hard" nucleophile (e.g., methyllithium (B1224462) or methylmagnesium bromide). According to literature on similar aziridine-2-carboxylates, hard nucleophiles tend to attack the C-3 position, which is necessary for the formation of the α-amino acid backbone.[1]

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Quench the reaction carefully with a proton source (e.g., saturated aqueous NH₄Cl).

-

Extract the product, wash, dry, and concentrate the organic phase.

-

The resulting product is the N-protected, C-terminally esterified α-difluoromethyl-β-substituted amino acid.

-

For the final deprotection, treat the product with aqueous acid (e.g., 6M HCl) and heat to reflux to hydrolyze the imine and the ester, yielding the free α-difluoromethyl amino acid.

-

The final product can be purified by ion-exchange chromatography or recrystallization.

Data Presentation

While specific quantitative data for the direct synthesis of fluorinated amino acids using this compound is not extensively reported, the following table provides representative yields for analogous transformations involving difluoromethylation of imines and subsequent manipulations. These values can serve as a benchmark for the proposed synthetic route.

| Step | Substrate | Reagent/Conditions | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |

| Difluoromethylation | N-(tert-butylsulfinyl)aldimines | Difluoromethyl phenyl sulfone, LHMDS, THF, -78 °C | α-Difluoromethyl amines | >99 | >99:1 | [2] |

| Difluoromethylation | Various Imines | (S)-Difluoromethyl phenyl sulfoximine, MeLi, THF | Chiral α-Difluoromethyl amines | 64-99 | 95:5 - 99:1 | [2] |

| Cα-Difluoromethylation | Protected α-amino acids | Fluoroform (CHF₃), Continuous Flow | α-Difluoromethyl amino acids | >70 (over two steps) | N/A | [3] |

Mandatory Visualizations

Caption: Proposed reaction mechanism for the synthesis of α-difluoromethyl amino acids.

Conclusion

The synthesis of α-difluoromethyl amino acids using this compound as a difluorocarbene precursor presents a viable, albeit multi-step, approach. The key steps involve the formation of a gem-difluoroaziridine intermediate followed by a regioselective ring-opening. The provided protocols are based on established chemical principles and related literature precedents. Researchers should note that optimization of reaction conditions, particularly for the difluorocyclopropanation and ring-opening steps, may be necessary for specific amino acid targets. Careful control of stoichiometry, temperature, and choice of reagents will be crucial for achieving good yields and selectivity. This methodology expands the toolbox for medicinal chemists and drug development professionals, enabling the creation of novel fluorinated amino acid building blocks for advanced therapeutic design.

References

Application Notes and Protocols: Methyl Chlorodifluoroacetate in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl chlorodifluoroacetate (MCFA) is a versatile and efficient reagent for the introduction of the difluoromethyl (-CF2H) and difluoromethylene (=CF2) moieties into organic molecules.[1][2] In the synthesis of modern agrochemicals, the incorporation of fluorine atoms or fluorine-containing groups often leads to enhanced efficacy, metabolic stability, and bioavailability.[3] The difluoromethyl group, in particular, is a key structural motif in a number of successful fungicides and herbicides.[4][5]

MCFA serves as a convenient precursor to difluorocarbene (:CF2), a highly reactive intermediate, through thermal or base-induced decomposition. This in-situ generation of difluorocarbene allows for a range of synthetic transformations, including the difluoromethylation of heteroatomic nucleophiles such as phenols, thiols, and nitrogen-containing heterocycles, which are common structural components of agrochemicals.[6]

These application notes provide an overview of the use of this compound in the synthesis of key agrochemical intermediates, focusing on the difluoromethylation of phenols and pyrazoles. Detailed experimental protocols and quantitative data are presented to facilitate the application of this methodology in a research and development setting.

Key Applications in Agrochemical Synthesis

The primary application of this compound in agrochemical synthesis is as a source of difluorocarbene for the formation of C-CF2H bonds. This is particularly relevant for the synthesis of:

-

Aryl difluoromethyl ethers: The -OCF2H group is a common feature in various pesticides.

-

N-difluoromethylated heterocycles: The difluoromethyl group on a heterocyclic ring is a key component of many modern fungicides, particularly succinate (B1194679) dehydrogenase inhibitors (SDHIs).[5]

Data Presentation

The following tables summarize quantitative data for typical difluoromethylation reactions using chlorodifluoroacetate reagents. These reactions proceed via the in-situ generation of difluorocarbene, a process for which this compound is a suitable precursor.

Table 1: Difluoromethylation of Substituted Phenols

| Entry | Substrate | Product | Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Methoxyphenol | 1-(Difluoromethoxy)-4-methoxybenzene | Sodium Chlorodifluoroacetate | K₂CO₃ | DMF | 95 | 4 | 93 |

| 2 | 4-Chlorophenol | 1-Chloro-4-(difluoromethoxy)benzene | Sodium Chlorodifluoroacetate | K₂CO₃ | DMF | 95 | 4 | 85 |

| 3 | 2-Hydroxychalcone | 2'-(Difluoromethoxy)chalcone | Sodium Chlorodifluoroacetate | K₂CO₃ | DMF | 100 | 6 | 75 |

| 4 | 4-Hydroxy-3-iodobenzoate | Methyl 4-(difluoromethoxy)-3-iodobenzoate | Sodium Chlorodifluoroacetate | K₂CO₃ | DMF | 110 | 2 | 99 |

Data adapted from analogous reactions using sodium chlorodifluoroacetate, which generates the same reactive intermediate as this compound.

Table 2: N-Difluoromethylation of Pyrazole (B372694) Derivatives

| Entry | Substrate | Product | Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pyrazole | 1-(Difluoromethyl)-1H-pyrazole | Sodium Chlorodifluoroacetate | K₂CO₃ | DMF | 95 | 12 | 78 |

| 2 | 3,5-Dimethylpyrazole | 1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazole | Sodium Chlorodifluoroacetate | K₂CO₃ | DMF | 95 | 12 | 85 |

| 3 | Indazole | 1-(Difluoromethyl)-1H-indazole & 2-(Difluoromethyl)-2H-indazole | Sodium Chlorodifluoroacetate | K₂CO₃ | DMF | 95 | 12 | 80 (mixture) |

Data adapted from analogous reactions using sodium chlorodifluoroacetate.[6] The 3-(difluoromethyl)-1-methyl-1H-pyrazole moiety is a crucial component of many modern fungicides.[4]

Experimental Protocols

The following are representative protocols for the difluoromethylation of phenols and pyrazoles using a chlorodifluoroacetate source. These can be adapted for use with this compound.

Protocol 1: Synthesis of Aryl Difluoromethyl Ethers

This protocol describes the difluoromethylation of a substituted phenol (B47542) using a chlorodifluoroacetate salt as the difluorocarbene precursor.

Materials:

-

Substituted phenol (1.0 equiv)

-

Methyl or Sodium Chlorodifluoroacetate (2.0 equiv)

-

Potassium Carbonate (K₂CO₃) (3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted phenol (1.0 equiv), potassium carbonate (3.0 equiv), and methyl or sodium chlorodifluoroacetate (2.0 equiv).

-

Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to 95-120 °C with vigorous stirring.[7] The optimal temperature may vary depending on the substrate.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with dichloromethane (3 x volume of DMF).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired aryl difluoromethyl ether.

Protocol 2: Synthesis of N-Difluoromethylated Pyrazoles

This protocol outlines the N-difluoromethylation of a pyrazole derivative, a key step in the synthesis of precursors for many modern fungicides.

Materials:

-

Pyrazole derivative (1.0 equiv)

-

Methyl or Sodium Chlorodifluoroacetate (2.0 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask fitted with a magnetic stirrer and reflux condenser, combine the pyrazole derivative (1.0 equiv), potassium carbonate (2.0 equiv), and methyl or sodium chlorodifluoroacetate (2.0 equiv).

-

Add anhydrous DMF to the flask.

-

Heat the mixture to 95 °C and stir for 12 hours.[6]

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and dilute with water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

-

Combine the organic extracts and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

The crude product can be purified by silica gel column chromatography to yield the N-difluoromethylated pyrazole.

Visualizations

Diagram 1: General Reaction Scheme for Difluoromethylation

Caption: General pathway for difluoromethylation using this compound.

Diagram 2: Experimental Workflow for Aryl Difluoromethyl Ether Synthesis

Caption: Step-by-step workflow for the synthesis and purification of aryl difluoromethyl ethers.

References

- 1. Difluoromethylation of heterocycles via a radical process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Page loading... [guidechem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 5. thieme.de [thieme.de]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

Application of Methyl Chlorodifluoroacetate in Pharmaceutical Synthesis: A Detailed Guide

Introduction

Methyl chlorodifluoroacetate is a versatile and cost-effective reagent increasingly utilized in pharmaceutical synthesis. Its primary application lies in its role as a precursor to difluorocarbene (:CF2), a key intermediate for the introduction of the difluoromethyl (–CF2H) group into organic molecules. The incorporation of the difluoromethyl moiety is a valuable strategy in drug design, as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of this compound and its derivatives in pharmaceutical synthesis.

This compound is often used in its saponified form, sodium chlorodifluoroacetate (SCDA), which is a stable, crystalline solid.[1] SCDA is a safer and more convenient alternative to gaseous difluoromethylating agents like chlorodifluoromethane (B1668795) (Freon 22), which is an ozone-depleting substance.[2][3] The thermal decarboxylation of SCDA generates difluorocarbene, which can then be trapped by a variety of nucleophiles.[1][2]

Mechanism of Action: Decarboxylative Difluorocarbene Generation

The utility of sodium chlorodifluoroacetate in difluoromethylation reactions stems from its ability to undergo thermal decarboxylation to generate highly electrophilic difluorocarbene. This intermediate is then trapped by a nucleophile (e.g., a phenoxide or thiophenolate) to form a difluoromethylated product after protonation.[2][4]

Experimental Protocols